Furowanin B

Description

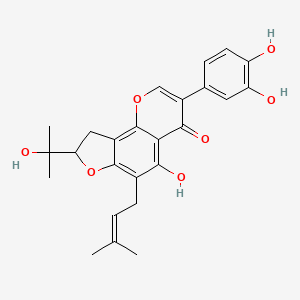

Furowanin B is a prenylated isoflavonoid primarily isolated from Millettia pachycarpa and Cudrania tricuspidata . Structurally, it features a furanoisoflavone core with hydroxyl and prenyl substitutions, which are critical for its bioactivity . Pharmacological studies highlight its dual role in modulating estrogenic pathways and inflammation:

- Antiestrogenic Activity: this compound inhibits 17β-estradiol-induced β-galactosidase activity in yeast cells (IC50: 13 µM), outperforming analogs like Millewanin G (IC50: 29 µM) and H (IC50: 18 µM) .

- Anti-inflammatory Effects: In LPS-stimulated RAW 264.7 macrophages, this compound suppresses nitric oxide (NO) production by 66.9% at 10 µM, comparable to wighteone (55.4%) and cudraisoflavone L (72.5%) .

Properties

Molecular Formula |

C25H26O7 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-8,9-dihydrofuro[2,3-h]chromen-4-one |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-14-21(28)20-22(29)16(13-6-8-17(26)18(27)9-13)11-31-24(20)15-10-19(25(3,4)30)32-23(14)15/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3 |

InChI Key |

YOKJEIDBLPWOSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)CC(O2)C(C)(C)O)C |

Synonyms |

furowanin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Antiestrogenic Activity

Anti-inflammatory Activity

- This compound and wighteone both inhibit NO production via NF-κB and MAPK pathways, but cudraisoflavone L’s pyran moiety confers superior efficacy .

Anticancer Mechanisms

- Furowanin A directly targets sphingosine kinase 1 (SphK1) in osteosarcoma, whereas barbigerone (a rotenoid from Millettia) induces apoptosis in liver cancer via Akt/mTOR inhibition . This compound’s anticancer role remains underexplored but may parallel these pathways.

Key Research Findings

Q & A

Q. What metadata is essential for publishing this compound-related findings to ensure reproducibility?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Experimental : Detailed protocols (e.g., extraction gradients, assay temperatures).

- Analytical : Raw NMR/HPLC files in public repositories (e.g., Zenodo).

- Statistical : Full ANOVA tables and p-values, not just significance asterisks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.